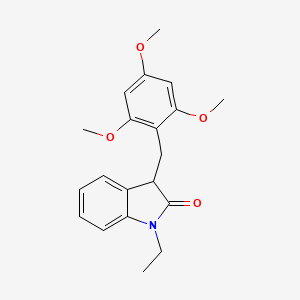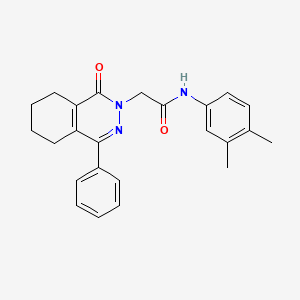![molecular formula C25H27N3O5S B14987397 5-(4-methoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14987397.png)
5-(4-methoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes a methoxyphenyl group, an oxazole ring, and a benzothiophene moiety. Its unique chemical properties make it a subject of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzothiophene core, followed by the introduction of the oxazole ring and the methoxyphenyl group. Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups.
Aplicaciones Científicas De Investigación
5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Compared to other similar compounds, 5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with variations in the oxazole or benzothiophene rings, which may exhibit different chemical and biological properties.
Propiedades
Fórmula molecular |
C25H27N3O5S |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H27N3O5S/c1-31-16-10-8-15(9-11-16)20-13-19(28-33-20)23(29)27-25-22(18-6-2-3-7-21(18)34-25)24(30)26-14-17-5-4-12-32-17/h8-11,13,17H,2-7,12,14H2,1H3,(H,26,30)(H,27,29) |
Clave InChI |
VEEPCQUECMWVDO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5CCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-tert-butylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B14987319.png)



![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14987334.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14987339.png)
![N-butyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987342.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B14987348.png)
![Ethyl 4,5-dimethyl-2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)thiophene-3-carboxylate](/img/structure/B14987352.png)
![N-({1-[4-(butan-2-yl)benzyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14987360.png)

![4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14987376.png)
![N-cycloheptyl-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B14987377.png)
![2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B14987385.png)
